molecular formula C22H26FNO4 B2359907 (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1797077-22-5

(3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2359907
CAS No.: 1797077-22-5
M. Wt: 387.451
InChI Key: ZASFLPFKOPXMRF-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features both azepane and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-fluoroaniline with azepane and 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can serve as a probe in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Fluorophenyl)azepan-1-yl)(3,4-dimethoxyphenyl)methanone
  • (3-(4-Fluorophenyl)azepan-1-yl)(3,5-dimethoxyphenyl)methanone
  • (3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)ethanone

Uniqueness

(3-(4-Fluorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of both the fluorophenyl and trimethoxyphenyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFLPFKOPXMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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